molecular formula C29H47Br2NO3 B12809010 Piperidinium, 1-(2-bromo-4,5-diethoxy)benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide CAS No. 35690-13-2

Piperidinium, 1-(2-bromo-4,5-diethoxy)benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide

Cat. No.: B12809010
CAS No.: 35690-13-2
M. Wt: 617.5 g/mol
InChI Key: GUPWKIBOCFKLBR-UHFFFAOYSA-M
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Description

Piperidinium, 1-(2-bromo-4,5-diethoxy)benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide is a complex organic compound with a molecular formula of C29H47Br2NO3 and a molecular weight of 617.59 g/mol This compound features a piperidinium core, a benzyl group substituted with bromine and diethoxy groups, and a norpinyl ethoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidinium, 1-(2-bromo-4,5-diethoxy)benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide typically involves multiple steps:

    Formation of the Benzyl Bromide Intermediate: The initial step involves the bromination of 2,4-diethoxybenzyl alcohol to form 2-bromo-4,5-diethoxybenzyl bromide. This reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) under controlled temperature conditions.

    Preparation of the Piperidinium Derivative: The next step involves the reaction of the benzyl bromide intermediate with piperidine to form the piperidinium derivative. This reaction is typically conducted in an organic solvent such as acetonitrile (CH3CN) with heating.

    Introduction of the Norpinyl Ethoxyethyl Side Chain: The final step involves the reaction of the piperidinium derivative with 2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl bromide. This step is usually carried out in the presence of a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like column chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Piperidinium, 1-(2-bromo-4,5-diethoxy)benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOCH3), or ammonia (NH3) in solvents like ethanol (C2H5OH) or water (H2O).

    Oxidation: Reagents like potassium permanganate (KMnO4) in acidic or basic conditions, or chromium trioxide (CrO3) in acetic acid (CH3COOH).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol (CH3OH).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction reactions may result in the formation of corresponding oxidized or reduced products.

Scientific Research Applications

Piperidinium, 1-(2-bromo-4,5-diethoxy)benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Piperidinium, 1-(2-bromo-4,5-diethoxy)benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell to modulate cellular signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic or signaling pathways.

    DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.

Comparison with Similar Compounds

Piperidinium, 1-(2-bromo-4,5-diethoxy)benzyl-1-(2-(2-(6,6-dimethyl-2-norpinyl)ethoxy)ethyl)-, bromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

35690-13-2

Molecular Formula

C29H47Br2NO3

Molecular Weight

617.5 g/mol

IUPAC Name

1-[(2-bromo-4,5-diethoxyphenyl)methyl]-1-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]piperidin-1-ium;bromide

InChI

InChI=1S/C29H47BrNO3.BrH/c1-5-33-27-18-23(26(30)20-28(27)34-6-2)21-31(13-8-7-9-14-31)15-17-32-16-12-22-10-11-24-19-25(22)29(24,3)4;/h18,20,22,24-25H,5-17,19,21H2,1-4H3;1H/q+1;/p-1

InChI Key

GUPWKIBOCFKLBR-UHFFFAOYSA-M

Canonical SMILES

CCOC1=C(C=C(C(=C1)C[N+]2(CCCCC2)CCOCCC3CCC4CC3C4(C)C)Br)OCC.[Br-]

Origin of Product

United States

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